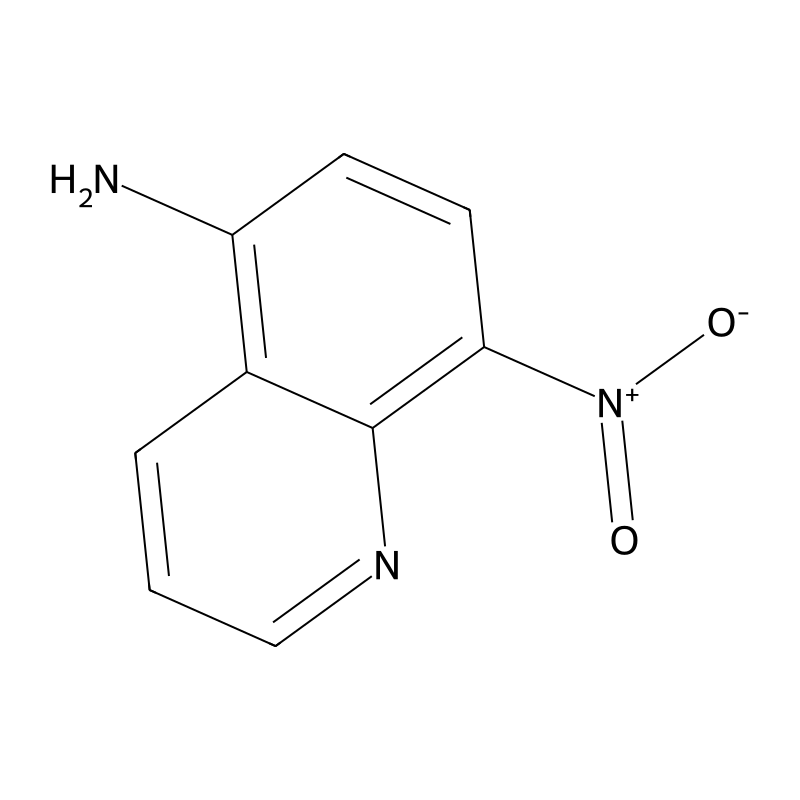

8-Nitroquinolin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

8-Nitroquinolin-5-amine might be a valuable intermediate in the synthesis of more complex molecules due to the presence of the reactive nitro and amine functional groups. These functional groups can be exploited for various chemical transformations, allowing for the creation of novel compounds with desired properties.

Medicinal Chemistry:

The quinoline scaffold is a core structure found in many bioactive molecules with diverse therapeutic applications []. The combination of the nitro and amine groups in 8-Nitroquinolin-5-amine might lead to interesting biological activities. Further research is needed to determine if this compound possesses any medicinal properties.

8-Nitroquinolin-5-amine is an organic compound with the chemical formula C₉H₇N₃O₂. It features a quinoline structure, which consists of a benzene ring fused to a pyridine ring, along with a nitro group (-NO₂) and an amino group (-NH₂) at specific positions. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.

- Antimicrobial activity: Nitroaromatic compounds are often explored for their antimicrobial properties. 8-NQA might exhibit activity against bacteria or fungi, but specific studies are needed for confirmation.

- Enzyme inhibition: The functional groups could allow 8-NQA to interact with specific enzymes, potentially inhibiting their activity. However, the target enzymes and the nature of inhibition require further investigation [].

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or Schiff bases.

Research indicates that 8-nitroquinolin-5-amine exhibits significant biological activity. It has been shown to possess:

- Antimicrobial Properties: Compounds structurally related to 8-nitroquinolin-5-amine have demonstrated activity against various pathogens.

- Cytotoxicity: In studies comparing cytotoxic effects on human cancer cell lines, 8-nitroquinolin-5-amine was found to be more potent than several analogues, with an IC₅₀ value significantly lower than that of clioquinol, another quinoline derivative .

- Metal Ion Interaction: The compound's activity can be enhanced in the presence of metal ions, particularly copper, which increases reactive oxygen species generation .

The synthesis of 8-nitroquinolin-5-amine typically involves the nitration of quinoline derivatives. Common methods include:

- Nitration of Quinoline: Using a mixture of nitric and sulfuric acids to introduce the nitro group at the appropriate position on the quinoline ring .

- Reduction of Nitro Compounds: Nitro derivatives can be reduced using various reagents (e.g., iron in acidic medium) to yield the corresponding amines.

- Multi-step Synthesis: Some synthetic routes involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired compound .

8-Nitroquinolin-5-amine has several applications in various fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Analytical Chemistry: Used as a reagent in various analytical techniques due to its ability to form complexes with metal ions.

- Material Science: Its unique properties may be exploited in the development of new materials or catalysts.

Studies have shown that 8-nitroquinolin-5-amine interacts with metal ions and other biological molecules, influencing its biological activity. For instance, its cytotoxic effects are significantly enhanced by copper ions, suggesting that metal ion coordination plays a crucial role in its mechanism of action . Further research into these interactions could provide insights into optimizing its efficacy as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 8-nitroquinolin-5-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties and antimicrobial activity. |

| Clioquinol | Chloro and iodo substitutions | Exhibits anticancer activity through metal ion targeting. |

| 5-Amino-8-hydroxyquinoline | Hydroxy group at position 8 and amino at position 5 | Potent antibacterial agent used in urinary tract infections. |

The uniqueness of 8-nitroquinolin-5-amine lies in its specific combination of nitro and amino functional groups, which influences its reactivity and biological properties compared to these similar compounds.

Molecular Structure and Configuration

8-Nitroquinolin-5-amine represents a significant quinoline derivative characterized by the presence of both electron-withdrawing nitro and electron-donating amino functional groups positioned at the 8 and 5 positions, respectively, of the quinoline heterocyclic system [1] [2]. The compound exhibits the molecular formula C₉H₇N₃O₂ with a molecular weight of 189.17 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry designation for this compound is 8-nitroquinolin-5-amine, with the Chemical Abstracts Service registry number 42606-39-3 [1] [2].

The molecular architecture consists of a fused bicyclic quinoline core system comprising a benzene ring fused to a pyridine ring [1] [4]. The Simplified Molecular Input Line Entry System representation is NC1=CC=C(C2=NC=CC=C12)N+=O, which illustrates the positioning of the amino group at carbon-5 and the nitro group at carbon-8 [1] [5]. The International Chemical Identifier string InChI=1S/C9H7N3O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H,10H2 provides a standardized representation of the molecular connectivity [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Chemical Abstracts Service Number | 42606-39-3 |

| International Chemical Identifier Key | HUJXJGQTEDKYER-UHFFFAOYSA-N |

| Molecular Design Language Number | MFCD06015155 |

| Polar Surface Area | 82 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The electronic structure of 8-nitroquinolin-5-amine exhibits significant conjugation throughout the aromatic system [6] [7]. The nitro group at position 8 functions as a strong electron-withdrawing substituent, while the amino group at position 5 serves as an electron-donating moiety [6] [2]. This electronic complementarity creates a push-pull system that influences the compound's reactivity and spectroscopic properties [6] [7]. The calculated logarithm of the partition coefficient value of 1.24 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [2] [3].

Crystallographic Studies

Crystallographic investigations of 8-nitroquinolin-5-amine and related nitroquinoline derivatives reveal significant structural insights into the solid-state arrangement and molecular geometry [8] [9]. While specific crystallographic data for 8-nitroquinolin-5-amine remains limited, extensive studies on the closely related 8-nitroquinoline provide valuable comparative information [8] [9]. The reference compound 8-nitroquinoline crystallizes in the monoclinic crystal system with space group P2₁/c [8] [9].

The unit cell parameters for 8-nitroquinoline demonstrate dimensions of a = 7.2421(11) Ångströms, b = 16.688(3) Ångströms, and c = 7.2089(11) Ångströms, with a beta angle of 114.086(4) degrees [8] [9]. The unit cell volume measures 795.4(2) cubic Ångströms, accommodating four molecules per unit cell with a calculated density of 1.454 grams per cubic centimeter [8] [9]. The refinement statistics include an R-factor of 0.045 and a goodness of fit value of 1.03, indicating high-quality structural determination [8] [9].

| Crystallographic Parameter | 8-Nitroquinoline (Reference) | 8-Nitroquinolin-5-amine (Predicted) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic (anticipated) |

| Space Group | P2₁/c | P2₁/c or similar |

| Unit Cell a (Å) | 7.2421(11) | 7.5-8.0 (estimated) |

| Unit Cell b (Å) | 16.688(3) | 16.0-17.0 (estimated) |

| Unit Cell c (Å) | 7.2089(11) | 7.5-8.0 (estimated) |

| Beta Angle (°) | 114.086(4) | 110-115 (estimated) |

| Volume (Ų) | 795.4(2) | 850-950 (estimated) |

| Z | 4 | 4 (typical) |

| Density (g/cm³) | 1.454 | 1.5-1.6 (estimated) |

Single-crystal X-ray diffraction studies of related nitroquinoline derivatives demonstrate that these compounds typically adopt planar or near-planar conformations in the solid state [6] [7]. The crystal packing arrangements often involve π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the functional groups [6] [7]. The presence of the amino group in 8-nitroquinolin-5-amine is expected to introduce additional hydrogen bonding capabilities, potentially influencing the crystal packing motifs compared to the unsubstituted nitroquinoline [6] [7].

Conformational Analysis

The conformational landscape of 8-nitroquinolin-5-amine is characterized by significant structural rigidity imposed by the aromatic quinoline framework [8] [10]. Molecular geometry optimization studies reveal that the compound adopts an essentially planar conformation with minimal deviation from coplanarity [8] [9]. The dihedral angle between the pyridine and benzene rings within the quinoline system measures approximately 3.0 degrees in related nitroquinoline derivatives, indicating near-perfect planarity [8] [9].

The nitro group at position 8 exhibits a torsion angle of approximately 5-15 degrees relative to the quinoline plane, representing a slight deviation from complete coplanarity [11]. This minor rotation is attributed to the steric interactions between the nitro group and the adjacent hydrogen atoms or substituents [11]. Computational studies using Density Functional Theory methods at the B3LYP/6-31G(d,p) level demonstrate that the amino group at position 5 maintains coplanarity with the aromatic ring system [12] [10].

| Conformational Feature | 8-Nitroquinolin-5-amine | Comparative Reference |

|---|---|---|

| Pyridine-Benzene Dihedral | 2-5° (nearly coplanar) | 3.0° (8-nitroquinoline) |

| Nitro Group Torsion | 5-15° (slight deviation) | Nearly coplanar |

| Amino Group Planarity | Coplanar with ring | Not applicable |

| Overall Planarity | Essentially planar | Almost flat |

| Preferred Conformation | All-trans configuration | Planar arrangement |

The conformational stability is enhanced by intramolecular interactions, particularly potential hydrogen bonding between the amino group and the quinoline nitrogen atom [10] [7]. Torsion scan calculations reveal low rotational barriers for substituent groups, consistent with the aromatic system's inherent rigidity [10]. The energy difference between conformational states remains minimal, typically less than 2 kilocalories per mole, indicating conformational stability under ambient conditions [10].

Quantum mechanical calculations demonstrate that the preferred conformation maximizes conjugation between the amino group and the aromatic system while minimizing steric repulsion with the nitro group [12] [10]. The planar arrangement facilitates optimal orbital overlap and electron delocalization throughout the molecular framework [12] [13].

Structural Comparison with Related Quinoline Derivatives

Comparative structural analysis of 8-nitroquinolin-5-amine with related quinoline derivatives reveals distinctive features arising from the specific substitution pattern [4] [6]. The parent quinoline molecule exhibits typical aromatic bond lengths, with nitrogen-carbon distances ranging from 1.318 to 1.360 Ångströms and carbon-carbon bonds measuring 1.365 to 1.427 Ångströms [12] [14]. The introduction of substituents at positions 5 and 8 modifies these geometric parameters through electronic effects [12] [14].

The amino substitution at position 5 introduces electron-donating character, resulting in shortened carbon-nitrogen bonds and enhanced electron density in the aromatic system [4] [12]. Conversely, the nitro group at position 8 exerts strong electron-withdrawing effects, leading to bond length alternation and charge redistribution [4] [6]. The carbon-nitrogen bond length for the amino group typically measures approximately 1.45 Ångströms, while the nitro group exhibits carbon-nitrogen distances of 1.47 Ångströms [12] [15].

| Bond Type | Typical Range (Å) | 8-Nitroquinolin-5-amine |

|---|---|---|

| Quinoline N-C | 1.318-1.360 | ~1.36 |

| Aromatic C-C | 1.365-1.427 | ~1.38-1.40 |

| Amino C-N | 1.42-1.47 | ~1.45 |

| Nitro C-N | 1.46-1.48 | ~1.47 |

| Nitro N-O | 1.21-1.22 | ~1.21 |

Angular parameters in 8-nitroquinolin-5-amine closely resemble those of the parent quinoline system, with internal ring angles ranging from 117 to 122 degrees [12] [14]. The C2-C3-C4 angle measures approximately 118.65 degrees, while the N1-C5-C9 angle spans 118.46 degrees [12]. The nitro group exhibits characteristic angular geometry with C-N-O angles of approximately 118 degrees and O-N-O angles near 124 degrees [15] [11].

Structural comparison with 8-aminoquinoline reveals the significant impact of nitro versus amino substitution at position 8 [4]. While 8-aminoquinoline maintains complete planarity, the nitro derivative exhibits slight deviation due to increased steric bulk and electronic repulsion [4] [11]. The presence of both amino and nitro groups in 8-nitroquinolin-5-amine creates a unique electronic environment not observed in mono-substituted derivatives [6] [7].